![molecular formula C18H20ClN3O B1662777 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von FK1052-Hydrochlorid umfasst mehrere Schritte:
Kondensationsreaktion: Die Kondensation von 10-Methyl-6,7,8,9-Tetrahydropyrido[1,2-a]indol-6-on mit 5-Methyl-1-(Triphenylmethyl)-1H-imidazol-4-carbaldehyd unter Verwendung von Butyllithium in Tetrahydrofuran.
Acetylierung: Das resultierende Produkt wird mit Essigsäureanhydrid in Pyridin behandelt, um das entsprechende Acetoxyderivat zu erhalten.
Eliminierung: Die Eliminierung von Essigsäure aus dem Acetoxyderivat in heißem Toluol erzeugt das Methylenderivat.
Abspaltung der Schutzgruppe: Die endgültige Verbindung wird in heißer Essigsäure/Wasser entschützt.
Analyse Chemischer Reaktionen
FK1052-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen:
Oxidation und Reduktion: Die Verbindung kann mit Wasserstoff über Palladium auf Kohlenstoff hydriert werden.
Substitution: Die Kondensationsreaktion beinhaltet die Substitution eines Wasserstoffatoms durch ein Butyllithium-Reagenz.
Eliminierung: Die Eliminierung von Essigsäure aus dem Acetoxyderivat in heißem Toluol.
Häufig verwendete Reagenzien in diesen Reaktionen sind Butyllithium, Essigsäureanhydrid und Palladium auf Kohlenstoff . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das Methylenderivat und die endgültige entschützte Verbindung .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
FK 1052 is primarily recognized for its role as a 5-HT3 receptor antagonist . This receptor is crucial in the regulation of nausea and vomiting, particularly in the context of chemotherapy-induced emesis. The compound has been studied extensively for its effectiveness in mitigating these side effects.
Key Findings:
- Mechanism of Action : FK 1052 binds to the 5-HT3 receptor, inhibiting serotonin's ability to trigger nausea signals in the central nervous system. This mechanism is particularly beneficial in patients undergoing chemotherapy, where nausea and vomiting are significant concerns .
Therapeutic Applications
- Chemotherapy-Induced Nausea and Vomiting (CINV) :
- Potential in Other Gastrointestinal Disorders :
Synthesis and Development
The synthesis of FK 1052 has been optimized to enhance yield and purity. Notably, a carbon-14 labeled version was developed for detailed metabolic studies, allowing researchers to trace its pharmacokinetics and bioavailability effectively .
Synthetic Pathway Overview:
- The synthesis involves a Mannich reaction , which allows for the introduction of key functional groups that enhance the compound's activity at the serotonin receptor. Subsequent purification steps ensure high radiochemical purity suitable for clinical use .
Case Studies
Several case studies have documented the effectiveness of FK 1052 in clinical settings:
- Clinical Trials on CINV :
- Long-term Safety Profile :
Wirkmechanismus
FK1052 hydrochloride exerts its effects by antagonizing the 5-hydroxytryptamine 3 and 5-hydroxytryptamine 4 receptors . These receptors are involved in mediating various enteric functions, including colonic transit and emesis . By blocking these receptors, FK1052 hydrochloride inhibits the physiological responses mediated by 5-hydroxytryptamine, such as increased colonic transit and emesis .
Vergleich Mit ähnlichen Verbindungen
FK1052-Hydrochlorid ist einzigartig aufgrund seiner dualen antagonistischen Aktivität an sowohl 5-Hydroxytryptamin 3- als auch 5-Hydroxytryptamin 4-Rezeptoren . Ähnliche Verbindungen umfassen:
Ondansetron: Ein selektiver 5-Hydroxytryptamin 3-Rezeptor-Antagonist, der als Antiemetikum eingesetzt wird.
Granisetron: Ein weiterer selektiver 5-Hydroxytryptamin 3-Rezeptor-Antagonist mit antiemetischen Eigenschaften.
Die duale antagonistische Aktivität von FK1052-Hydrochlorid macht es in bestimmten therapeutischen Anwendungen effektiver, wie z. B. bei der Behandlung von Magen-Darm-Erkrankungen und der Vorbeugung von Erbrechen .
Biologische Aktivität
The compound 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one; hydrochloride , also known as FK 1052, is a significant heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.
- Molecular Formula : C18H19N3O
- Molecular Weight : 293.4 g/mol
- CAS Number : 129299-72-5
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of FK 1052 against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 7.8 |
Escherichia coli | 31.25 |
Salmonella typhi | 0.63 |
The presence of the imidazole ring in FK 1052 is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to effective bactericidal activity .
Cytotoxicity Against Cancer Cell Lines
FK 1052 has been evaluated for its cytotoxic effects on various human cancer cell lines. Notably, it demonstrated significant activity against:
- LCLC-103H
- 5637
- A-427
In vitro studies indicated that FK 1052 could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .
The mechanism by which FK 1052 exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : The imidazole moiety interacts with enzymes involved in bacterial cell wall formation.
- Induction of Apoptosis : In cancer cells, FK 1052 triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that FK 1052 may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Study on Antibacterial Activity : Salhi et al. (2019) synthesized dihydro derivatives similar to FK 1052 and reported broad-spectrum antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The study indicated that modifications to the dihydropyrrole moiety could enhance efficacy .
- Cytotoxicity Analysis : A study by Devi et al. (2017) assessed pyrazolopyridinone derivatives, revealing that certain substitutions on the imidazole ring significantly improved cytotoxicity against various cancer lines compared to FK 1052 .
- Safety Profile Evaluation : A recent evaluation of FK 1052's safety profile indicated low toxicity levels in animal models, with no significant adverse effects on liver and kidney functions during acute exposure .
Eigenschaften
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.